molecular formula C28H21N B8238862 N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-4-amine

N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-4-amine

Cat. No.: B8238862
M. Wt: 371.5 g/mol
InChI Key: SJXDKVIQCRMTOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a naphthalene moiety attached to a biphenyl structure through an amine linkage. It is widely used in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices due to its excellent hole-transporting properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-4-amine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.

Major Products

    Oxidation: Produces quinones and other oxidized derivatives.

    Reduction: Yields amine derivatives.

    Substitution: Results in various substituted aromatic compounds.

Scientific Research Applications

N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-4-amine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-4-amine in organic electronics involves its ability to transport holes efficiently. The compound’s molecular structure allows for effective conjugation and charge transfer, making it an excellent hole-transport material. In biological systems, its interactions with molecular targets and pathways are still under investigation, but it is believed to interact with various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-4-amine stands out due to its specific structural configuration, which provides a balance between stability and electronic properties. This makes it particularly suitable for use in high-performance organic electronic devices.

Properties

IUPAC Name

N-(4-naphthalen-2-ylphenyl)-4-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21N/c1-2-6-21(7-3-1)23-12-16-27(17-13-23)29-28-18-14-24(15-19-28)26-11-10-22-8-4-5-9-25(22)20-26/h1-20,29H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXDKVIQCRMTOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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